Nb-Feruloyltryptamine
Overview
Description
Nb-Feruloyltryptamine is a hydroxycinnamic acid . It is a natural product found in the herbs of Datura stramonium Linn . It is used for reference standards, pharmacological research, and as an inhibitor .
Molecular Structure Analysis
The molecular formula of Nb-Feruloyltryptamine is C20H20N2O3 . Its molecular weight is 336.39 g/mol . The InChI string representation of its structure isInChI=1S/C20H20N2O3/c1-25-19-12-14 (6-8-18 (19) 23) 7-9-20 (24) 21-11-10-15-13-22-17-5-3-2-4-16 (15) 17/h2-9,12-13,22-23H,10-11H2,1H3, (H,21,24) /b9-7+
. Physical And Chemical Properties Analysis
Nb-Feruloyltryptamine has a melting point of 163-165 °C . Its predicted boiling point is 650.6±55.0 °C, and the predicted density is 1.269±0.06 g/cm3 . The pKa value is predicted to be 9.78±0.35 .Scientific Research Applications
Specific Scientific Field
Biochemistry and Food Science
Summary of the Application
Nb-FT has been found to possess antioxidant properties. It was identified as one of the primary contributors to the free radical scavenging activity of various rice bran extracts.
Methods of Application or Experimental Procedures
The antioxidant activity of Nb-FT was investigated through a study on various rice bran extracts. The extracts were likely tested for their free radical scavenging activity, although the exact experimental procedures and technical details were not specified.
Results or Outcomes
The study found that Nb-FT was one of the primary contributors to the extract’s free radical scavenging activity, suggesting its potential as a natural antioxidant.
Anti-Inflammatory Activity
Specific Scientific Field
Pharmaceuticals and Biochemistry
Summary of the Application
Nb-FT may exhibit anti-inflammatory properties. It has been studied for its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.
Methods of Application or Experimental Procedures
A study explored the anti-inflammatory effects of Nb-FT on LPS-induced inflammation in macrophages. The exact experimental procedures and technical details were not specified.
Results or Outcomes
The study’s results suggest that Nb-FT may help suppress the production of inflammatory mediators, indicating its potential use in managing inflammation.
Antibacterial Activity
Specific Scientific Field
Microbiology and Pharmaceuticals
Summary of the Application
Nb-FT may have potential antibacterial properties. While specific studies on Nb-FT’s antibacterial activity are not readily available, it’s worth noting that certain indole alkaloids, a group to which Nb-FT belongs, have been found to possess potent antimicrobial activity .
Methods of Application or Experimental Procedures
The exact experimental procedures and technical details for testing Nb-FT’s antibacterial activity are not specified in the available literature .
Results or Outcomes
The outcomes of Nb-FT’s potential antibacterial activity are not specified in the available literature .
Neuroprotective Activity
Specific Scientific Field
Neuroscience and Pharmaceuticals
Summary of the Application
Nb-FT may also have neuroprotective properties. While specific studies on Nb-FT’s neuroprotective activity are not readily available, it’s worth noting that certain compounds have been found to have neuroprotective effects .
Methods of Application or Experimental Procedures
The exact experimental procedures and technical details for testing Nb-FT’s neuroprotective activity are not specified in the available literature .
Results or Outcomes
The outcomes of Nb-FT’s potential neuroprotective activity are not specified in the available literature .
Antitumor Activity
Specific Scientific Field
Summary of the Application
Nb-FT may exhibit antitumor properties. While specific studies on Nb-FT’s antitumor activity are not readily available, it’s worth noting that certain compounds have been found to have antitumor effects .
Methods of Application or Experimental Procedures
The exact experimental procedures and technical details for testing Nb-FT’s antitumor activity are not specified in the available literature .
Results or Outcomes
The outcomes of Nb-FT’s potential antitumor activity are not specified in the available literature .
Antiviral Activity
Specific Scientific Field
Summary of the Application
While specific studies on Nb-FT’s antiviral activity are not readily available, it’s worth noting that certain compounds have been found to have antiviral effects .
Methods of Application or Experimental Procedures
The exact experimental procedures and technical details for testing Nb-FT’s antiviral activity are not specified in the available literature .
Results or Outcomes
The outcomes of Nb-FT’s potential antiviral activity are not specified in the available literature .
Antifungal Activity
Specific Scientific Field
Microbiology and Pharmaceuticals
Summary of the Application
Nb-FT may have potential antifungal properties. While specific studies on Nb-FT’s antifungal activity are not readily available, it’s worth noting that certain compounds have been found to possess potent antifungal activity .
Methods of Application or Experimental Procedures
The exact experimental procedures and technical details for testing Nb-FT’s antifungal activity are not specified in the available literature .
Results or Outcomes
The outcomes of Nb-FT’s potential antifungal activity are not specified in the available literature .
Anti-Diabetic Activity
Specific Scientific Field
Endocrinology and Pharmaceuticals
Summary of the Application
While specific studies on Nb-FT’s anti-diabetic activity are not readily available, it’s worth noting that certain compounds have been found to have anti-diabetic effects .
Methods of Application or Experimental Procedures
The exact experimental procedures and technical details for testing Nb-FT’s anti-diabetic activity are not specified in the available literature .
Results or Outcomes
The outcomes of Nb-FT’s potential anti-diabetic activity are not specified in the available literature .
properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRQDNUXWLIWDB-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nb-Feruloyltryptamine | |
CAS RN |
53905-13-8 | |
Record name | Nb-Feruloyltryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041519 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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